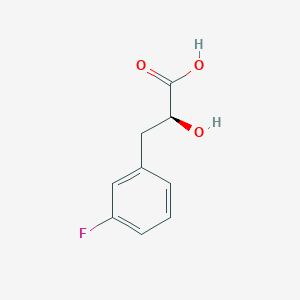![molecular formula C17H19NO5S B2836713 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 748776-32-1](/img/structure/B2836713.png)
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C₁₇H₁₉NO₅S and a molecular weight of 349.41 g/mol This compound is characterized by the presence of a benzyl(ethyl)sulfamoyl group attached to a methoxybenzoic acid core
科学的研究の応用
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and benzyl(ethyl)amine.
Sulfonylation: The benzyl(ethyl)amine is sulfonylated using a sulfonyl chloride reagent to form the benzyl(ethyl)sulfamoyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems.
化学反応の分析
Types of Reactions
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
作用機序
The mechanism of action of 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoic acid core may also interact with cellular receptors, modulating various biological processes.
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: Lacks the benzyl(ethyl)sulfamoyl group, resulting in different chemical properties and reactivity.
Benzylsulfonamide derivatives: Similar sulfonyl group but different aromatic core structures.
Ethylsulfonamide derivatives: Similar sulfonyl group but different substituents on the aromatic ring.
Uniqueness
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid is unique due to the combination of the benzyl(ethyl)sulfamoyl group and the methoxybenzoic acid core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
3-[benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-18(12-13-7-5-4-6-8-13)24(21,22)16-11-14(17(19)20)9-10-15(16)23-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHRJYOFEPZEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2836630.png)
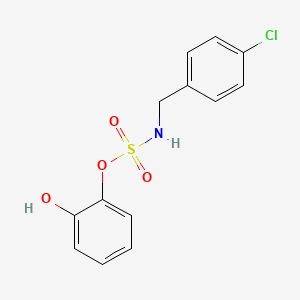
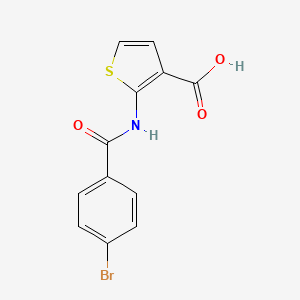
![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)
![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)
![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)
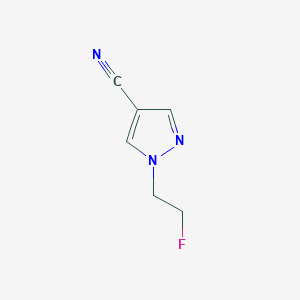
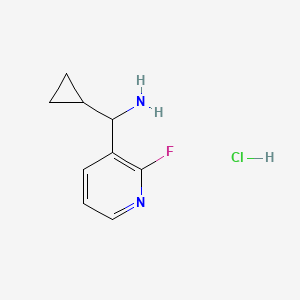
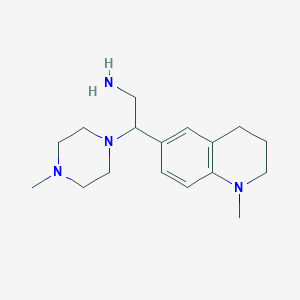
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2836644.png)


